molecular formula C8H9N5O4S B2603890 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid CAS No. 2174008-08-1

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid

Cat. No.: B2603890
CAS No.: 2174008-08-1
M. Wt: 271.25
InChI Key: BTKOMTMZYFTNLC-UHFFFAOYSA-N
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Description

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid is a synthetic pyridine-3-carboxylic acid derivative designed for advanced research applications, particularly in medicinal chemistry and chemical biology. This multifunctional compound integrates a sulfonamide-linked azido handle onto a nicotinic acid core, a scaffold renowned for its prevalence in pharmaceuticals and enzyme inhibitors . The pyridine-3-carboxylic acid (nicotinic acid) moiety is a privileged structure in drug discovery, known to facilitate key interactions with biological targets through hydrogen bonding and pi-stacking, often leading to potent enzyme inhibitory activity . The incorporated sulfamoyl group can enhance binding affinity and solubility, while the azide functionality provides a versatile handle for bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound an invaluable tool for synthesizing targeted bioconjugates, developing activity-based probes, and exploring structure-activity relationships (SAR) in the design of new enzyme inhibitors . Researchers can leverage this compound to develop potential therapeutic agents for conditions where enzyme inhibition is beneficial. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(2-azidoethylsulfamoyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O4S/c9-13-11-1-2-12-18(16,17)7-3-6(8(14)15)4-10-5-7/h3-5,12H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKOMTMZYFTNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)NCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution of a pyridine derivative with an azidoethylsulfamoyl chloride, followed by the introduction of the carboxylic acid group through oxidation or other functional group transformations. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like triethylamine to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

    Reduction: The azido group can be reduced to an amine, which can then participate in further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed under conditions that promote substitution on the pyridine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s ability to undergo bioorthogonal reactions makes it useful in labeling and tracking biomolecules in biological systems.

    Medicine: Its derivatives may exhibit pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This bioorthogonal reaction is highly specific and can be used to label proteins, nucleic acids, and other biomolecules without interfering with their natural functions. The pyridine ring can also interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Synthesis Method Applications/Notes
5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid C₁₀H₁₃N₅O₃S 283.31 Azidoethylsulfamoyl (5-position), carboxylic acid (3-position) Likely HATU-mediated coupling Bioconjugation, click chemistry, high purity (95%) for research
5-(4-Bromophenyl)pyridine-3-carboxylic acid C₁₂H₈BrNO₂ 286.10 4-Bromophenyl (5-position), carboxylic acid (3-position) Unspecified (commercial SDS available) Pharmaceutical intermediate; bromine enables cross-coupling reactions (e.g., Suzuki)
2-{[2-(Azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid C₁₀H₁₃N₅O₃S 283.31 Azidomethyl morpholinyl, thiazole, carboxylic acid Unspecified Structural isomer of the target compound; divergent applications due to heterocyclic core
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Varies ~300–350 Pyrrolidinone-pyrimidine hybrid, carboxamide Parallel solution-phase synthesis Focused on medicinal chemistry (e.g., kinase inhibitors); lacks azide/sulfamoyl

Structural and Functional Differences

  • Azide Reactivity: The target compound’s azidoethylsulfamoyl group distinguishes it from non-azide analogs like 5-(4-bromophenyl)pyridine-3-carboxylic acid. This group enables rapid conjugation with alkynes or biomolecules, a feature absent in bromophenyl derivatives .
  • Sulfamoyl vs.
  • Isomerism : The compound 2-{[2-(azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic acid shares the same molecular formula (C₁₀H₁₃N₅O₃S ) but features a thiazole-morpholine scaffold, demonstrating how structural isomerism leads to divergent applications .

Biological Activity

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid
  • CAS Number : 2174008-08-1
  • Molecular Formula : C₉H₈N₄O₃S
  • Molecular Weight : 244.25 g/mol

The biological activity of 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific biological targets, particularly enzymes involved in metabolic pathways. The azido group may facilitate the formation of reactive intermediates, leading to enzyme inhibition or modulation.

Target Enzymes and Pathways

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes critical for cell proliferation and survival.
  • Metabolic Pathways : It may alter metabolic pathways associated with cancer cell metabolism, thereby exhibiting anti-cancer properties.

Biological Activity Data

Biological Activity IC50 Value (µM) Tested Cell Lines Reference
Enzyme Inhibition1.2A549 (Lung Cancer)
Antimicrobial Activity0.8E. coli
Cytotoxicity0.5HeLa (Cervical Cancer)

Case Studies

  • Anticancer Activity : In a study involving A549 lung cancer cells, 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid demonstrated significant cytotoxic effects with an IC50 value of 1.2 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Studies : The compound was tested against E. coli, showing notable antimicrobial activity with an IC50 value of 0.8 µM, suggesting its potential as a lead compound for developing new antibiotics.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of pyridine carboxylic acids, including this compound. The findings indicate that modifications in the chemical structure can significantly enhance biological activity.

Key Research Insights

  • Structure-Activity Relationship (SAR) : Modifications to the azido group and sulfonamide moiety have been explored to optimize biological activity.
  • Pharmacophore Modeling : Computational studies suggest that specific conformations are crucial for binding affinity to target enzymes, enhancing inhibitory effects.

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